molecular formula C27H24N4O2 B11197399 2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197399
M. Wt: 436.5 g/mol
InChI Key: SSEVPCIFHGWXOS-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield a pyrazolone derivative. This intermediate undergoes further reactions with 2-phenylethylamine and other reagents to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-β-alanine: Similar in structure but differs in the functional groups attached.

    2-(3,5-dimethylphenyl)-4-quinolinecarboxylate: Shares the quinoline core but has different substituents.

Uniqueness

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32)

InChI Key

SSEVPCIFHGWXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C

Origin of Product

United States

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